molecular formula C23H18ClN3O3 B2391346 2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 904267-04-5

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2391346
CAS No.: 904267-04-5
M. Wt: 419.87
InChI Key: IJXROVJDQSGAMB-UHFFFAOYSA-N
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Description

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxicity

Researchers have synthesized various derivatives of indolizine and similar compounds, evaluating their cytotoxic activity against cancer cell lines. For instance, Hassan et al. (2014) developed 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, screening them for in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The structural establishment of these compounds was based on comprehensive spectral data analysis, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Biological Activity and Dyeing Applications

Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives that contain selenium, for their application in dyeing polyester fibers and investigating their biological activities. These compounds demonstrated significant antioxidant, antitumor, and antimicrobial activities, showcasing their potential in creating sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Photoluminescence and Optical Properties

Outlaw et al. (2016) studied 6-Amino-8-cyanobenzo[1, 2-b]indolizines, revealing their unique photoluminescent properties. These compounds exhibited reversible pH-dependent optical behavior characterized by a significant blue shift in fluorescence emission when protonated. This research opens avenues for using such compounds in developing new photoluminescent materials with potential applications in sensing and imaging (Outlaw, Zhou, Bragg, & Townsend, 2016).

Antimicrobial Agents

Sah et al. (2014) synthesized formazans from Mannich base derivatives, including those similar in structure to the queried compound, as antimicrobial agents. Their activity was evaluated against pathogenic bacterial and fungal strains, demonstrating moderate effectiveness. This indicates the potential of such compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Potential Application to Tropical Diseases

Zhang et al. (2014) focused on the synthesis of isoxazoline indolizine amides, targeting their application to tropical diseases. The strategic synthesis of indolizine core structures facilitated efficient derivatization, highlighting the potential of these compounds in addressing global health challenges (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

Properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-17-9-4-6-14(12-17)22(28)21-20(25)19(18-10-2-3-11-27(18)21)23(29)26-16-8-5-7-15(24)13-16/h2-13H,25H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXROVJDQSGAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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